Technical Whitepaper: Structural Mechanics and Applications of N-(1H-imidazol-2-ylmethyl)cyclohexanamine
Technical Whitepaper: Structural Mechanics and Applications of N-(1H-imidazol-2-ylmethyl)cyclohexanamine
Executive Summary
In modern drug discovery and coordination chemistry, the rational design of bidentate ligands and pharmacophores is paramount. N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS: 921074-51-3)[1] represents a highly versatile structural motif. By bridging an aromatic imidazole ring with a lipophilic cyclohexyl moiety via a flexible methylene linker, this secondary amine serves as a critical intermediate. This whitepaper provides an in-depth analysis of its structural logic, physical properties, self-validating synthesis protocols, and its expanding footprint in receptor antagonism and metal chelation.
Structural Elucidation & Chemical Logic
The utility of N-(1H-imidazol-2-ylmethyl)cyclohexanamine stems directly from its tripartite molecular architecture, which dictates its physicochemical behavior:
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The 1H-Imidazole Core: This nitrogen-rich aromatic heterocycle acts as both a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like nitrogen). With a pKa of approximately 6.0, the imidazole ring remains predominantly neutral at physiological pH (7.4), allowing it to participate in π−π stacking and precise hydrogen bonding within target protein pockets.
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The Secondary Amine & Methylene Bridge: The secondary aliphatic amine possesses a higher pKa (~10.5), meaning it is protonated under physiological conditions. This localized positive charge is critical for forming salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in receptor binding sites. The methylene bridge provides essential rotational freedom, allowing the molecule to adopt the optimal conformation for bidentate binding.
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The Cyclohexyl Ring: This bulky, aliphatic ring introduces significant lipophilicity (hydrophobicity). In drug design, this moiety enhances membrane permeability and anchors the molecule into hydrophobic receptor pockets, increasing overall binding affinity.
Physical and Chemical Properties
To facilitate formulation and computational modeling, the core quantitative properties of N-(1H-imidazol-2-ylmethyl)cyclohexanamine are summarized below.
| Property | Value |
| Chemical Name | N-(1H-imidazol-2-ylmethyl)cyclohexanamine |
| CAS Registry Number | 921074-51-3[1] |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| Hydrogen Bond Donors | 2 (Imidazole NH, Secondary Amine NH) |
| Hydrogen Bond Acceptors | 2 (Imidazole N, Secondary Amine N) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (tPSA) | 40.7 Ų |
Experimental Methodology: Self-Validating Reductive Amination
Synthesizing secondary amines via direct alkylation often leads to uncontrollable over-alkylation, yielding unwanted tertiary amines. To ensure absolute selectivity, reductive amination of imidazole-2-carboxaldehyde with cyclohexylamine is the gold-standard protocol[2],[3].
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow incorporates strategic checkpoints to prevent yield loss and ensure mechanistic integrity.
Step-by-Step Workflow
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Imine Formation: Dissolve 1.0 equivalent of imidazole-2-carboxaldehyde and 1.05 equivalents of cyclohexylamine in anhydrous dichloromethane (DCM).
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Causality: A slight stoichiometric excess of the amine drives the thermodynamic equilibrium toward complete imine formation. Anhydrous conditions are mandatory to prevent the hydrolytic reversion of the delicate imine intermediate back to the aldehyde.
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Acid Catalysis: Add 1.5 equivalents of glacial acetic acid to the mixture.
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Causality: Acetic acid mildly protonates the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the cyclohexylamine.
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In-Process Validation 1 (Aldehyde Consumption): Stir at room temperature for 2 hours. Validate the reaction via LC-MS or TLC (Ninhydrin stain).
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Self-Validation: You must confirm the complete disappearance of the starting aldehyde before introducing the reducing agent. Premature addition will result in the irreversible reduction of the aldehyde into an alcohol, permanently capping your yield.
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Selective Reduction: Cool the reaction vessel to 0 °C and add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise. Stir overnight, allowing it to warm to room temperature.
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Causality: STAB is specifically chosen over stronger agents like Sodium Borohydride ( NaBH4 ). STAB is exceptionally mild and selectively reduces the protonated iminium ion without attacking unreacted aldehydes, ensuring high chemoselectivity.
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In-Process Validation 2 (Phase Partitioning): Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches a pH of ~8.
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Self-Validation: Testing the pH is critical. A basic pH ensures the newly formed secondary amine is fully deprotonated (neutralized), forcing it to partition into the organic DCM layer during extraction, while borate salts and acetic acid are trapped in the aqueous phase.
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Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the pure product.
Fig 1: Reductive amination workflow with self-validating checkpoints.
Applications in Drug Development & Coordination Chemistry
The unique spatial arrangement of the nitrogen atoms in N-(1H-imidazol-2-ylmethyl)cyclohexanamine makes it a privileged scaffold in multiple advanced scientific domains.
Chemokine Receptor Antagonism
In immunology and oncology, chemokine receptors (such as CXCR4 and CCR5) regulate cell migration and viral entry. Heterocyclic compounds incorporating the imidazol-2-ylmethylamine moiety have been heavily patented for their enhanced efficacy in binding these receptors[3]. The bidentate nitrogen system forms a rigid hydrogen-bonding network within the receptor's transmembrane domains, effectively acting as an antagonist to block pathological chemotaxis.
Potassium Channel Inhibition
Cardiac arrhythmias are frequently managed by targeting voltage-gated potassium channels. Cycloalkyl derivatives built upon this exact chemical framework have been identified as potent inhibitors of the Kv1.5 potassium channel subfamily[2]. The lipophilic cyclohexyl ring anchors the molecule into the hydrophobic pore of the channel, while the basic amine physically occludes the ion conduction pathway.
Transition Metal Chelation & Antimicrobial Agents
Beyond organic pharmacology, this molecule acts as a "reduced Schiff base" ligand in inorganic chemistry. The spatial geometry between the imidazole nitrogen and the secondary amine allows for the formation of highly stable, bidentate coordination complexes with 3d transition metals (e.g., Cu(II), Ni(II), Zn(II)). Upon complexation, the polarity of the metal ion is partially neutralized by the ligand, increasing the overall lipophilicity of the complex. This enhanced lipophilicity facilitates deeper penetration through bacterial lipid membranes, yielding metal complexes with profound antimicrobial and anticancer properties[4].
Fig 2: Logical relationship of the bidentate ligand in receptor antagonism.
References
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[2] Title: Cycloalkyl inhibitors of potassium channel function (TW200307539A) Source: Google Patents URL:
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[1] Title: N-(1H-imidazol-2-ylmethyl)cyclohexanamine CAS 921074-51-3 Properties Source: ChemSrc Chemical Database URL:[Link]
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[3] Title: Chemokine receptor binding heterocyclic compounds with enhanced efficacy (CA2522535C) Source: Google Patents URL:
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[4] Title: Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents Source: ResearchGate URL:[Link]
Sources
- 1. 921074-51-3_CAS号:921074-51-3_N-(1H-imidazol-2-ylmethyl)cyclohexanamine - 化源网 [chemsrc.com]
- 2. TW200307539A - Cycloalkyl inhibitors of potassium channel function - Google Patents [patents.google.com]
- 3. CA2522535C - Chemokine receptor binding heterocyclic compounds with enhanced efficacy - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
